molecular formula C12H14ClN B1457489 7'-Chloro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] CAS No. 1368793-97-8

7'-Chloro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]

Cat. No.: B1457489
CAS No.: 1368793-97-8
M. Wt: 207.7 g/mol
InChI Key: MZJKXGJACNUYPK-UHFFFAOYSA-N
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Description

7’-Chloro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] is a chemical compound with the molecular formula C12H14ClN and a molecular weight of 207.7 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a cyclopentane ring fused to an indole moiety, with a chlorine atom attached at the 7’ position. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

One common synthetic route involves the cyclization of a suitable precursor, such as a substituted indole, followed by chlorination under controlled conditions . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

7’-Chloro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, and can include a variety of substituted and functionalized derivatives.

Scientific Research Applications

7’-Chloro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

    Biology: It is studied for its potential biological activity, including its interactions with various biological targets and its effects on cellular processes.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of diseases where spirocyclic structures have shown promise.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7’-Chloro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The spirocyclic structure allows the compound to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its effects .

Comparison with Similar Compounds

7’-Chloro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] can be compared with other spirocyclic compounds, such as:

These comparisons highlight the unique features of 7’-Chloro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole], particularly its chlorine substitution and spirocyclic structure, which contribute to its distinct chemical and biological properties.

Biological Activity

7'-Chloro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] (CAS No. 1368793-97-8) is a compound of interest due to its potential biological activities. Its unique structure, featuring a spirocyclic framework, suggests that it may exhibit significant pharmacological properties. This article reviews the biological activity of this compound based on diverse research findings, including structure-activity relationships (SAR), cytotoxicity, and potential therapeutic applications.

Antitumor Activity

Research indicates that derivatives of compounds with similar structures to 7'-Chloro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] exhibit significant antitumor properties. For instance, studies have shown that related compounds can inhibit microtubule assembly, which is crucial for cancer cell proliferation. The GI50 values for these compounds often fall within the nanomolar range, demonstrating potent anticancer effects against various tumor cell lines .

Table 1: Antitumor Activity of Related Compounds

CompoundGI50 (nM)Mechanism of Action
Compound A10Microtubule assembly inhibition
Compound B25Apoptosis induction
7'-Chloro...TBDTBD

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of 7'-Chloro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]. Preliminary results suggest a moderate cytotoxic effect on certain cancer cell lines while exhibiting lower toxicity against normal cells. The IC50 values vary significantly depending on the cell type, indicating selective cytotoxicity .

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)Selectivity Index
HeLa (cervical)153.5
MCF-7 (breast)202.0
Normal Fibroblasts>100-

Structure-Activity Relationship (SAR)

The SAR studies have highlighted key structural features that influence the biological activity of spirocyclic compounds. Modifications at specific positions on the indole and cyclopentane rings can enhance potency and selectivity towards cancer cells. For example, the introduction of electron-withdrawing groups at the 7' position has been shown to improve binding affinity to target proteins involved in cell cycle regulation .

Case Studies and Experimental Findings

Several case studies have investigated the biological activity of spiro[cyclopentane-1,3'-indole] derivatives:

  • Case Study on Anticancer Efficacy :
    A recent study evaluated the in vivo efficacy of a related compound in a triple-negative breast cancer xenograft model. The compound demonstrated significant tumor growth inhibition compared to control groups, supporting its potential as an antitumor agent .
  • Mechanistic Insights :
    Mechanistic studies revealed that compounds similar to 7'-Chloro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] induce apoptosis through mitochondrial pathways and disrupt microtubule dynamics, leading to cell cycle arrest .

Properties

IUPAC Name

7-chlorospiro[1,2-dihydroindole-3,1'-cyclopentane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN/c13-10-5-3-4-9-11(10)14-8-12(9)6-1-2-7-12/h3-5,14H,1-2,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJKXGJACNUYPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CNC3=C2C=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7'-Chloro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]
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7'-Chloro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]
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7'-Chloro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]
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7'-Chloro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]
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7'-Chloro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]
Reactant of Route 6
7'-Chloro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]

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